molecular formula C19H17F3N2O2 B2711966 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955635-19-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2711966
CAS No.: 955635-19-5
M. Wt: 362.352
InChI Key: IRDGTCVJKBVQKA-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a tetrahydroisoquinoline core, an acetyl group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Trifluoromethylbenzoyl Chloride: The final step involves coupling the acetylated tetrahydroisoquinoline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The exact mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The tetrahydroisoquinoline core is known to interact with dopamine receptors, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its biological activity.

Uniqueness

The presence of the trifluoromethyl group in N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a key differentiator, as it can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-4-7-17(10-15(13)11-24)23-18(26)14-2-5-16(6-3-14)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDGTCVJKBVQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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